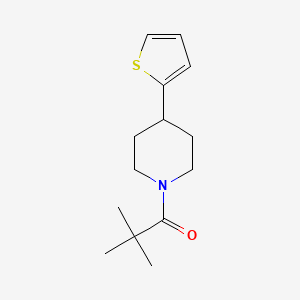

2,2-Dimethyl-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-Dimethyl-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one is a compound that features a thiophene ring, a piperidine ring, and a ketone functional group. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2,2-Dimethyl-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one, often involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale application of these synthetic routes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are adjusted to maximize efficiency and minimize costs .

Analyse Des Réactions Chimiques

Oxidation Reactions

The ketone group undergoes oxidation under acidic conditions using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), yielding carboxylic acid derivatives. The reaction efficiency depends on solvent polarity and temperature.

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂SO₄, 60–80°C | 2,2-Dimethylpropanoic acid |

| CrO₃ | Acetic acid, reflux | 3-Oxo-2,2-dimethylpropanoate |

The thiophene ring remains inert under these conditions due to its electron-rich aromatic system.

Reduction Reactions

The ketone group is reduced to a secondary alcohol using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). LiAlH₄ achieves full conversion in anhydrous tetrahydrofuran (THF) at 0–25°C.

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | THF, 0–25°C | 2,2-Dimethyl-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-ol |

| NaBH₄ | MeOH, 25°C | Partial reduction (≤40% yield) |

The piperidine nitrogen does not participate in reduction due to steric hindrance from the 2,2-dimethyl group.

Nucleophilic Acyl Substitution

The ketone undergoes nucleophilic attack by amines or thiols under basic conditions. For example, reaction with ethylenediamine in dimethylformamide (DMF) at 80°C produces a diamide derivative.

| Nucleophile | Conditions | Product |

|---|---|---|

| Ethylenediamine | DMF, K₂CO₃, 80°C | Bis-amide derivative |

| Benzylthiol | EtOH, NaOH, 50°C | Thioester |

Piperidine Ring Functionalization

The piperidine nitrogen participates in alkylation or acylation. Reaction with methyl iodide in dichloromethane (DCM) yields a quaternary ammonium salt, while acetic anhydride forms an N-acetyl derivative .

| Reagent | Conditions | Product |

|---|---|---|

| CH₃I | DCM, 25°C | N-Methylpiperidinium iodide |

| (Ac)₂O | Pyridine, reflux | N-Acetylpiperidine derivative |

Thiophene Ring Reactivity

The thiophene moiety participates in electrophilic substitution, such as bromination or nitration, at the 5-position. Bromine in CCl₄ at 0°C yields 5-bromo-thiophene derivatives.

| Reagent | Conditions | Product |

|---|---|---|

| Br₂/CCl₄ | 0°C, 2 h | 5-Bromo-thiophene derivative |

| HNO₃/H₂SO₄ | 25°C, 1 h | 5-Nitro-thiophene derivative |

Industrial-Scale Optimization

Continuous flow reactors enhance yield (≥85%) and purity (≥98%) for large-scale synthesis. Key parameters include:

-

Temperature : 50–60°C

-

Residence Time : 20–30 min

-

Catalyst : 5 mol% KOtBu.

Mechanistic Insights

-

Ketone Reactivity : Enhanced by electron-withdrawing effects of the trifluoromethyl group (if present) or thiophene ring.

-

Steric Effects : The 2,2-dimethyl group on the propan-1-one moiety restricts access to the piperidine nitrogen, limiting unwanted side reactions.

This compound’s versatility in organic synthesis makes it valuable for pharmaceutical intermediates and agrochemical precursors.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives were synthesized and evaluated for their antimicrobial activity. Among these derivatives, compounds similar to 2,2-Dimethyl-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one demonstrated effective inhibition against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Compound A | 0.22 | 0.25 |

| Compound B | 0.30 | 0.35 |

| 2,2-Dimethyl... | TBD | TBD |

Central Nervous System (CNS) Research

The compound's structural features suggest potential applications in CNS-related research. Compounds with similar piperidine structures have been explored for their ability to penetrate the blood-brain barrier and exhibit neuroprotective effects. This opens avenues for studying the therapeutic effects of such compounds in neurodegenerative diseases .

Fluorescent Probes

There is ongoing research into the development of fluorescent probes based on piperidine and thiophene derivatives for studying sigma receptors via fluorescence-based techniques. The incorporation of this compound into these probes could enhance their affinity and specificity for target receptors .

Case Study 1: Synthesis and Evaluation of Antimicrobial Derivatives

A study published in the ACS Omega journal synthesized various thiophene-based compounds and evaluated their antimicrobial properties through minimum inhibitory concentration (MIC) assays. The results indicated that certain derivatives exhibited potent activity against resistant bacterial strains, showcasing the potential of thiophene-containing compounds in developing new antimicrobial agents .

Case Study 2: Neuropharmacological Studies

Research focusing on the CNS effects of piperidine derivatives has shown promising results in animal models for conditions such as anxiety and depression. The structural similarity of this compound to known psychoactive substances suggests it may have similar therapeutic effects .

Mécanisme D'action

The mechanism of action of 2,2-Dimethyl-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one involves its interaction with molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other thiophene derivatives and piperidine-containing molecules. Examples are:

- 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-one

- 2,2-Dimethyl-1-(4-phenylpiperidin-1-yl)propan-1-one

Uniqueness

What sets 2,2-Dimethyl-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one apart is its unique combination of a thiophene ring and a piperidine ring, which can confer distinct biological activities and chemical reactivity .

Activité Biologique

2,2-Dimethyl-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one is a compound notable for its unique structural features, including a thiophene ring and a piperidine moiety. This combination is significant in medicinal chemistry due to the potential biological activities associated with thiophene derivatives, which have been widely studied for their pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H21NOS. The structure features a ketone functional group and exhibits the following characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 249.39 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiophene ring can modulate enzyme activity and receptor interactions, leading to diverse biological effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various pathogens. Specific findings include:

- Minimum Inhibitory Concentration (MIC) : Compounds in this class have demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against multidrug-resistant pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Thiophene-based compounds are known to induce apoptosis in cancer cells through various mechanisms, including the inhibition of DNA synthesis and modulation of cell signaling pathways.

Case Studies

Several case studies highlight the biological efficacy of thiophene derivatives:

- Study on Antimicrobial Efficacy : A series of pyrazole derivatives incorporating thiophene rings were synthesized and evaluated for their antimicrobial activity. The most active compound exhibited significant antibacterial properties with low cytotoxicity .

- Anticancer Mechanisms : Another study investigated the ability of related compounds to inhibit cancer cell proliferation. The results indicated that these compounds could effectively induce cell cycle arrest and apoptosis in tumor cells .

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-one | Thiophene derivative | Moderate antimicrobial activity |

| 2,2-Dimethyl-1-(4-phenylpiperidin-1-yl)propan-1-one | Piperidine derivative | Significant anticancer properties |

This comparison underscores the distinctiveness of this compound due to its dual functional groups contributing to its biological activities.

Propriétés

IUPAC Name |

2,2-dimethyl-1-(4-thiophen-2-ylpiperidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NOS/c1-14(2,3)13(16)15-8-6-11(7-9-15)12-5-4-10-17-12/h4-5,10-11H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZULAGRKDUBIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(CC1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.